2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN2O4 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiallergic Activity
A study by Ohshima et al. (1992) detailed the synthesis of dibenz[b,e]oxepin derivatives, showcasing their potent antiallergic properties. These compounds, including the dibenzoxazepin ring system, were found to exhibit significant inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction in animal models, pointing towards potential antiallergic applications. The structure-activity relationship highlighted the importance of specific substitutions for enhanced activity, with one compound advancing to clinical evaluation due to its promising efficacy and minimal CNS side effects (Ohshima et al., 1992).
Antitumor Activity
Research conducted by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing a pharmacophore related to benzothiazole and dibenzoxazepin structures, demonstrated considerable anticancer activity against certain cancer cell lines. This study underscores the potential of such compounds in developing novel antitumor agents, revealing a promising direction for further investigation into related chemical frameworks for cancer therapy (Yurttaş et al., 2015).
Pharmacological Evaluation of Dibenzoxazepines
Naporra et al. (2016) explored the influence of chlorine substitution patterns on dibenzoxazepine and dibenzo[b,e]oxepine derivatives regarding their pharmacology at histamine and serotonin receptors. The study highlighted the role of the oxazepine/oxepine moiety and chlorine substitution in determining receptor selectivity and specificity, suggesting applications in designing receptor-targeted therapies (Naporra et al., 2016).
Synthesis and Pharmacological Evaluation of Benzoxepine-Triazole Hybrids
Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids to evaluate their potential as antibacterial and anticancer agents. This study indicates the versatility of benzoxepine frameworks in creating novel hybrids with significant biological activities, providing a foundation for further exploration into compounds with similar chemical structures for therapeutic applications (Kuntala et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-3-9-21-19(11-14)26(2)23(28)18-12-16(6-10-20(18)30-21)25-22(27)13-29-17-7-4-15(24)5-8-17/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVLOZDIDGEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.